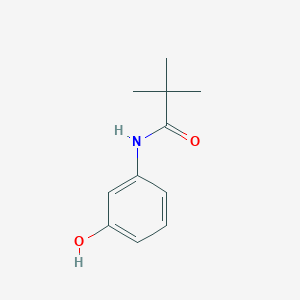

N-(3-hydroxyphenyl)pivalamide

Description

Contextualization within Amide-Containing Chemical Scaffolds

Amide functional groups are of paramount importance in medicinal chemistry and biology. nih.gov They are integral components of peptides, proteins, and a wide array of synthetic and natural drug molecules. nih.gov The unique ability of the amide group to participate in hydrogen bonding, acting as both a hydrogen bond donor and acceptor, makes it a critical feature in molecular recognition and binding to biological targets. nih.gov

The versatility of the amide scaffold is demonstrated by its presence in drugs with a diverse range of pharmacological activities, including anticonvulsant, antibacterial, anti-inflammatory, and anticancer effects. researchgate.net The alpha-ketoamide moiety, a related structure, is also considered a privileged motif in drug discovery due to its favorable physicochemical and pharmacokinetic properties. acs.org Researchers often utilize bioisosterism, replacing an amide group with a similar structural motif like a 1,2,3-triazole, to modulate a compound's properties. nih.gov The development of novel methods for creating amide bonds remains a key area of research in the pharmaceutical and fine chemical industries. acs.org

Overview of the Research Landscape for Phenolic Amide Derivatives

Phenolic amides, which combine the structural features of phenols and amides, are a significant area of research. Phenolic acids, derivatives of benzoic or cinnamic acid, are widespread in nature and are known for their antioxidant properties. mdpi.com These natural phenols and their derivatives are investigated for a wide range of bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comnih.gov

The synthesis of phenolic amides is a common strategy to enhance the biological activity of natural phenols. mdpi.com For instance, derivatives of caffeic acid have been synthesized as potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammation. mdpi.com Similarly, ligustrazine-phenolic acid derivatives have been synthesized and evaluated for their neuroprotective effects. nih.gov Research has shown that the combination of a phenolic moiety with an amide group can lead to compounds with promising therapeutic potential. acs.orgresearchgate.net

Historical Development of Research on N-(3-hydroxyphenyl)pivalamide and its Structural Analogs

Research into this compound and its structural analogs is often situated within broader investigations into the therapeutic potential of m-amidophenol and pivalamide-containing compounds. For example, a series of m-amidophenol derivatives were designed and synthesized as potential antitubercular agents, with some compounds showing potent activity against Mycobacterium tuberculosis. nih.govscispace.com

In other research, the pivalamide (B147659) group has been incorporated into molecules designed to inhibit human neutrophil elastase or to target T-cell factor-driven epithelial-mesenchymal transition in colorectal cancer. nih.govnih.gov The tert-butyl group of the pivalamide is often considered an important "anchor" for binding to biological targets. google.com While specific historical milestones for this compound itself are not extensively documented in isolation, the ongoing research into related phenolic amides and pivaloyl-containing compounds underscores the continued interest in this structural class for drug discovery and development. nih.govnih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxyphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)10(14)12-8-5-4-6-9(13)7-8/h4-7,13H,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMIOUKQLCKMHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Rational Design and Synthetic Pathways for N-(3-hydroxyphenyl)pivalamide

The construction of the this compound scaffold can be achieved through several strategic pathways. The choice of method often depends on the desired scale, efficiency, and the availability of starting materials.

The most direct and classical approach to synthesizing this compound is through the acylation of 3-aminophenol (B1664112). smolecule.com This nucleophilic acyl substitution involves the reaction of the amino group of 3-aminophenol with a pivaloyl agent, typically pivaloyl chloride. smolecule.comatamanchemicals.com The reaction is generally performed in an anhydrous organic solvent like dichloromethane (B109758) or tetrahydrofuran. smolecule.com A tertiary amine base, such as triethylamine, is commonly added to neutralize the hydrochloric acid byproduct generated during the reaction. smolecule.comchemspider.com Careful temperature control, often between 0–5°C, is necessary to prevent side reactions, including potential oxidation of the hydroxyl group or O-acylation. smolecule.com

An alternative method involves the use of pivalic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the amide bond formation with 3-hydroxyaniline. smolecule.com

Table 1: Representative Conditions for Acylation of 3-Aminophenol

| Pivaloyl Source | Base | Solvent | Temperature | Key Features |

| Pivaloyl Chloride | Triethylamine | Dichloromethane | 0-5°C | Standard, efficient method; requires base to scavenge HCl. smolecule.comchemspider.com |

| Pivalic Acid | DCC | Not Specified | Not Specified | Utilizes a coupling agent to activate the carboxylic acid. smolecule.com |

This table is interactive. Click on the headers to sort.

Modern synthetic strategies offer alternative routes to hydroxyphenyl pivalamides through the functionalization of C-H bonds in simpler anilide precursors. These methods are particularly valuable for their ability to introduce hydroxyl groups with high regioselectivity.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for derivatizing complex molecules. nih.govnih.govbath.ac.uk In this context, the pivalamide (B147659) group in a precursor like N-phenylpivalamide can act as a directing group, guiding a metal catalyst to a specific C-H bond, typically at the ortho position. acs.orgacs.org

A notable advancement combines organo-photocatalysis with transition metal catalysis for the directed ortho-hydroxylation of substituted anilides. acs.orgnih.gov This metallaphotocatalysis approach uses the N-pivaloyl group to direct a ruthenium catalyst, in conjunction with a photocatalyst like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) and an oxidant such as phenyl iodine(III) bis(trifluoroacetate) (PIFA). acs.orgnih.gov The reaction proceeds under mild conditions, utilizing visible light at room temperature to afford ortho-hydroxylated products. acs.orgnih.gov While this method is highly effective for ortho-hydroxylation, the synthesis of the meta-isomer, this compound, would require starting with an appropriately substituted anilide or a different catalytic system designed for meta-selectivity. For instance, the pivalamide group can direct ortho-hydroxylation on N-phenylpivalamide, yielding N-(2-hydroxyphenyl)pivalamide, while non-directed reactions on the same substrate can lead to the para-isomer, N-(4-hydroxyphenyl)pivalamide. acs.org

Table 2: Metallaphotocatalytic System for Ortho-Hydroxylation of Anilides

| Component | Function | Example |

| Transition Metal Catalyst | C-H Activation | [RuCl₂(p-cymene)]₂ acs.org |

| Directing Group | Regiocontrol | N-Pivaloyl acs.org |

| Photocatalyst | Light Harvesting / Redox | 4CzIPN acs.org |

| Oxidant | Hydroxyl Source / Redox | PIFA acs.org |

| Light Source | Reaction Initiation | Visible Light acs.org |

This table is interactive. Click on the headers to sort.

Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

To explore the biological potential and optimize the properties of this compound, chemists synthesize a variety of derivatives. These modifications are systematically introduced to probe structure-activity relationships (SAR), which provide insights into how specific structural features influence a compound's activity. nih.govnih.gov

The pivalamide group, characterized by its sterically bulky tert-butyl substituent, is a key feature of the molecule. Modifications in this region can significantly impact the compound's properties. In SAR studies, the tert-butyl group might be replaced with other alkyl groups (e.g., isopropyl), cycloalkyl groups, or aryl groups to assess the effect of steric bulk and electronics on activity. For example, in the development of other bioactive amide-based compounds, replacing bulky groups with smaller ones or altering their electronic nature has been shown to modulate biological activity. mdpi.com The synthesis of such analogues typically involves acylating 3-aminophenol with different acyl chlorides or carboxylic acids, following similar procedures as described in section 2.1.1.

The hydroxyphenyl ring offers multiple positions for substitution, allowing for fine-tuning of the molecule's electronic and lipophilic character. The hydroxyl group itself can be alkylated or otherwise modified. indexcopernicus.comresearchgate.net For instance, this compound can be reacted with methyl iodide in the presence of a base like potassium carbonate to yield N-(3-methoxyphenyl)pivalamide. smolecule.com

Furthermore, additional substituents such as halogens, alkyl groups, or nitro groups can be introduced onto the aromatic ring. This is typically achieved by starting with a pre-substituted 3-aminophenol derivative and performing the acylation reaction. The position and nature of these substituents can drastically alter interactions with biological targets. mostwiedzy.plplos.org

To explore a broader chemical space, the hydroxyphenyl ring can be replaced with various heterocyclic systems, or heterocyclic moieties can be appended to the core structure. nih.gov Bioisosteric replacement of the phenyl ring with heterocycles like pyridine, pyrazole, or thiophene (B33073) is a common strategy in medicinal chemistry to improve properties such as solubility, metabolic stability, or target engagement. nih.govmdpi.com For example, JDTic analogs, which are kappa-opioid receptor antagonists, have been synthesized where the 3-hydroxyphenyl ring was replaced by pyridyl or thienyl groups. nih.gov Similarly, synthesizing N-(pyridin-3-yl)pivalamide or other N-heterocyclic pivalamides would involve coupling the appropriate amino-heterocycle with a pivaloyl source. sigmaaldrich.com These hybrid scaffolds can lead to compounds with novel biological activities. nih.govnih.gov

Structure Activity Relationship Sar and Structural Modification Studies

Elucidation of Key Structural Determinants for Biological Efficacy

The biological activity of N-(3-hydroxyphenyl)pivalamide is intrinsically linked to the specific contributions of its constituent parts. Altering any of these components can lead to significant changes in efficacy, selectivity, and pharmacokinetic properties.

The phenolic hydroxyl (-OH) group is a crucial functional group in medicinal chemistry, often involved in critical drug-receptor interactions. researchgate.netnih.gov For this compound, its significance lies in its dual capacity to act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). hama-univ.edu.sy

Hydrogen bonds are highly directional and play a vital role in molecular recognition, contributing to the specificity and affinity of a ligand for its binding site. researchgate.net The introduction of a hydroxyl group can profoundly alter a molecule's properties, typically reducing lipophilicity and introducing polarity. hyphadiscovery.com For the compound to retain biological activity, this polar group must form favorable interactions with the target protein to overcome the potential energetic penalty of desolvation. hyphadiscovery.com

The amide linkage (-C(O)NH-) is a cornerstone of many biologically active molecules, including numerous pharmaceuticals. pulsus.compulsus.com Its structural and electronic properties are multifaceted. The amide group is planar due to resonance, which imparts a degree of rigidity to the molecular backbone, restricting conformational freedom and potentially pre-organizing the molecule for optimal binding. nih.gov

This functional group is an excellent hydrogen bond participant; the carbonyl oxygen is a strong hydrogen bond acceptor, while the N-H group is a potent hydrogen bond donor. nih.govstereoelectronics.org These interactions are critical for anchoring the ligand within a receptor's binding pocket. acs.org

Beyond hydrogen bonding, the amide group also contributes to the molecule's hydrophobic character, particularly the pivalamide (B147659) moiety. The bulky tert-butyl group of the pivalamide is highly lipophilic and likely engages in van der Waals or hydrophobic interactions within a nonpolar pocket of a target receptor. Such interactions are a major driving force for ligand binding in aqueous environments. researchgate.net Modifying the size and nature of the acyl group is a key strategy in SAR studies to optimize these hydrophobic interactions.

The substitution pattern on the phenyl ring significantly modulates the molecule's electronic properties and, consequently, its biological activity. libretexts.org The placement of the hydroxyl group at the meta-position (position 3) is specific and defines the geometry of its interactions relative to the rest of the scaffold.

Introducing additional substituents onto the phenyl ring can alter the molecule's efficacy through several mechanisms:

Electronic Effects : Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). ucalgary.ca These groups modify the electron density of the aromatic ring and the acidity of the phenolic hydroxyl group. For example, an EWG like a nitro (-NO₂) or cyano (-CN) group would increase the acidity of the hydroxyl group, potentially strengthening its hydrogen-bond-donating capacity. Conversely, an EDG like a methyl (-CH₃) or methoxy (B1213986) (-OCH₃) group would decrease its acidity. libretexts.orgrsc.org Studies on other N-phenyl amide systems have shown that the electronic nature of ring substituents is fundamental for inhibitory activity. mdpi.com

Steric Effects : The size of a substituent can influence how the molecule fits into its binding site. A bulky substituent may cause steric hindrance, preventing optimal binding, or it could provide additional beneficial van der Waals contacts.

The table below conceptualizes how different substituents on the phenyl ring could modulate the properties and expected activity of this compound, based on established medicinal chemistry principles. ucalgary.canih.gov

| Substituent (at position 4 or 5) | Electronic Effect | Potential Impact on Hydroxyl Group | Predicted Effect on Binding Affinity |

| -Cl (Chloro) | Weakly EWG (Inductive) | Increases acidity | May increase or decrease, depending on specific interactions |

| -CH₃ (Methyl) | Weakly EDG (Inductive) | Decreases acidity | May increase via hydrophobic interactions or decrease |

| -NO₂ (Nitro) | Strongly EWG (Resonance) | Significantly increases acidity | Likely to alter binding, potentially stronger H-bonds |

| -OCH₃ (Methoxy) | EDG (Resonance), EWG (Inductive) | Decreases acidity | Can provide additional H-bond acceptor site |

Design and Evaluation of Analog Libraries based on this compound Scaffold

To explore the SAR of this compound and optimize its biological activity, the systematic design and synthesis of analog libraries are essential. rsc.orgnih.gov This process involves making discrete modifications to the core scaffold and evaluating the resulting compounds in biological assays. nih.govnih.gov

Key strategies for generating an analog library from this scaffold include:

Modification of the Hydroxyphenyl Ring : This involves altering the position of the hydroxyl group (e.g., to the ortho- or para-positions) or introducing a second substituent (as discussed in 3.1.3) to probe the electronic and steric requirements of the binding site.

Acyl Group Modification : The pivaloyl (tert-butyl) group can be replaced with a variety of other alkyl or aryl groups to modulate hydrophobicity, steric bulk, and conformational flexibility. For instance, replacing the tert-butyl group with smaller (e.g., acetyl) or larger, more rigid (e.g., benzoyl) groups can fine-tune hydrophobic interactions. researchgate.net

Amide Bond Bioisosteres : The amide bond can be replaced with bioisosteres—functional groups with similar physicochemical properties—to improve metabolic stability or alter binding modes. nih.gov Common amide bioisosteres include esters, ketones, and various five-membered heterocycles like oxadiazoles. nih.gov

The table below outlines a hypothetical design strategy for an analog library based on the this compound scaffold.

| Scaffold Region | Modification Strategy | Rationale | Example Analogs |

| Hydroxyphenyl Ring | Positional Isomers | Evaluate the importance of the hydroxyl group's position for H-bonding. | N-(2-hydroxyphenyl)pivalamide, N-(4-hydroxyphenyl)pivalamide |

| Additional Substitution | Probe electronic and steric effects on the ring. | N-(5-chloro-3-hydroxyphenyl)pivalamide, N-(3-hydroxy-4-methylphenyl)pivalamide | |

| Amide Linkage | Acyl Group Variation | Modulate hydrophobicity and steric bulk. | N-(3-hydroxyphenyl)acetamide, N-(3-hydroxyphenyl)benzamide |

| Bioisosteric Replacement | Improve metabolic stability and explore alternative binding interactions. | 3-hydroxyphenyl pivalate (B1233124) (ester), 1-(3-hydroxyphenyl)-2,2-dimethylpropan-1-one (ketone) |

Conformational Analysis and its Correlation with Observed Biological Activity

While the amide bond itself is planar, rotation around the adjacent bonds determines the relative orientation of the hydroxyphenyl ring and the pivaloyl group. mdpi.com Computational modeling and experimental techniques, such as X-ray crystallography and NMR, are used to study these conformational preferences. nih.govnih.gov

Studies on closely related N-arylbenzamides, such as N-(3-hydroxyphenyl)-3-methoxybenzamide, have revealed that these molecules can exist in different conformational states, which can lead to polymorphism (the ability to crystallize in different forms). mdpi.comresearchgate.net These different crystal forms can exhibit variations in molecular conformation and intermolecular interactions, such as hydrogen bonding networks. mdpi.commdpi.com The energetically preferred conformation in a biological environment may dictate the molecule's ability to fit into a receptor's binding site. A molecule that is conformationally "pre-organized" for binding will have a higher affinity, as less of an entropic penalty is paid upon binding. Therefore, understanding the conformational landscape of this compound and its analogs is a crucial component of SAR studies, helping to rationalize why certain structural modifications lead to enhanced or diminished biological activity. mdpi.comnih.gov

Molecular Mechanisms of Action

Investigation of Specific Protein-Ligand Interactions

Specific studies detailing the inhibitory activity of N-(3-hydroxyphenyl)pivalamide against antitubercular targets, Topoisomerase IIα, Histone Deacetylase (HDAC), or α-Amylase are not available in the current body of scientific literature. While related compounds, such as certain indoleamides, have been investigated for their antitubercular properties by targeting enzymes like MmpL3, and other N-hydroxy-phenyl derivatives have been explored as HDAC inhibitors, no such data exists specifically for this compound. nih.govnih.govnih.gov

There are no published ligand binding studies or data on the binding affinity of this compound to specific protein targets. Determining these parameters is crucial for understanding the compound's potential pharmacological activity, but this research has not yet been reported.

Modulation of Cellular Pathways

The effect of this compound on apoptotic pathways, including the activation of caspases or involvement of ceramide signaling, has not been documented. While other molecules like N-(4-hydroxyphenyl)retinamide (4-HPR) are known to induce apoptosis through pathways involving c-Jun N-terminal kinase (JNK), similar investigations for this compound have not been performed. nih.gov The role of ceramide as a second messenger in apoptosis is well-established, but its connection to this compound is uninvestigated. nih.govnih.gov

Information regarding the effects of this compound on cell cycle progression and proliferation is not available. Studies on related retinoids have shown inhibition of cell proliferation through blocks in the cell cycle, but these findings cannot be extrapolated to this compound without direct experimental evidence. nih.gov

There is no specific data on the antimicrobial mechanism of this compound against Mycobacterium tuberculosis, Candida species, or other Gram-positive and Gram-negative bacteria. Although various classes of compounds, including some bearing hydroxyphenyl moieties, have demonstrated antimicrobial properties, the specific activity and mechanism for this compound remain to be determined. nih.govplos.orgnih.gov

Regulation of Signaling Cascades (e.g., Wnt/TCF Pathway, EMT Modulation)

Comprehensive studies detailing the direct influence of this compound on specific signaling cascades, such as the Wnt/TCF pathway or the modulation of the epithelial-mesenchymal transition (EMT), are not presently available in the scientific literature. The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and migration, and its dysregulation is implicated in various diseases. nih.govnih.gov Similarly, EMT is a fundamental biological process involved in development and wound healing, which can be aberrantly activated in disease states. nih.govnih.gov However, research has not yet elucidated whether this compound acts as an inhibitor or activator of these or other signaling pathways.

Identification and Validation of Molecular Targets

The specific molecular targets to which this compound binds to initiate a biological response have not been definitively identified or validated in published research. Understanding the direct protein interactions of a compound is crucial for elucidating its mechanism of action and potential therapeutic applications. Techniques such as affinity chromatography, mass spectrometry, and genetic approaches are typically employed to identify and validate molecular targets. At present, such studies for this compound have not been reported.

Further research is necessary to map the molecular interactions of this compound and to understand its potential effects on cellular signaling and function.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the molecular structure of N-(3-hydroxyphenyl)pivalamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy each offer unique insights into the compound's chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR, Multi-nuclear NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound by mapping the carbon and hydrogen framework.

¹H-NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons). For this compound, the spectrum would be expected to show distinct signals corresponding to the protons of the tert-butyl group, the aromatic protons on the phenyl ring, and the protons of the amide (N-H) and hydroxyl (O-H) groups. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key to assigning each proton to its specific position in the molecule.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. A typical spectrum for this compound would display signals for the quaternary carbon and the methyl carbons of the pivaloyl group, the carbonyl carbon of the amide, and the six distinct carbons of the 3-hydroxyphenyl ring.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish correlations between protons and carbons, confirming the connectivity and finalizing the structural assignment. Multi-nuclear NMR, while less common for this type of organic molecule, could be used if heteroatoms other than carbon or hydrogen were present or needed to be studied.

Interactive Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound| Atom Type | Technique | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| tert-Butyl Protons | ¹H-NMR | ~1.3 | Singlet (s) | 9 equivalent protons. |

| Aromatic Protons | ¹H-NMR | 6.5 - 7.3 | Multiplet (m) | 4 distinct protons on the phenyl ring. |

| Amide Proton (N-H) | ¹H-NMR | 7.5 - 8.5 | Singlet (s, broad) | Chemical shift can vary with solvent and concentration. |

| Hydroxyl Proton (O-H) | ¹H-NMR | 5.0 - 6.0 | Singlet (s, broad) | Chemical shift can vary with solvent and concentration. |

| Methyl Carbons (tert-Butyl) | ¹³C-NMR | ~27 | Quartet (q) | 3 equivalent methyl groups. |

| Quaternary Carbon (tert-Butyl) | ¹³C-NMR | ~40 | Singlet (s) | |

| Aromatic Carbons | ¹³C-NMR | 108 - 158 | Doublet (d) / Singlet (s) | 6 distinct signals, with C-OH and C-N being singlets. |

Mass Spectrometry (MS, HRMS, LC-MS, GC-MS, LC-MS/MS)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns.

Standard Mass Spectrometry (MS) would reveal the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or protonated molecule [M+H]⁺, which for this compound (C₁₁H₁₅NO₂) is approximately 193.11 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. This technique can distinguish this compound from other compounds with the same nominal mass but different elemental compositions.

Coupled techniques are essential for analyzing the compound within complex mixtures:

LC-MS (Liquid Chromatography-Mass Spectrometry) separates the compound from a solution before it enters the mass spectrometer, providing both retention time and mass data.

GC-MS (Gas Chromatography-Mass Spectrometry) can be used if the compound is sufficiently volatile and thermally stable, or after derivatization.

LC-MS/MS (B15284909) involves tandem mass spectrometry, where the molecular ion is isolated, fragmented, and the resulting daughter ions are analyzed. This provides detailed structural information and is a powerful tool for quantitative analysis.

While specific experimental mass spectra for this compound are not widely published, the expected accurate mass and potential fragments can be predicted.

Interactive Table 2: Predicted Mass Spectrometry Data for this compound| Technique | Measurement | Predicted Value (m/z) | Notes |

|---|---|---|---|

| HRMS | [M+H]⁺ | 194.1176 | Calculated for C₁₁H₁₆NO₂⁺ |

| MS/MS | Major Fragment | 137.0651 | Corresponds to the loss of the pivaloyl group [(C₄H₉CO)⁺]. |

| MS/MS | Major Fragment | 109.0522 | Corresponds to the 3-aminophenol (B1664112) fragment [HOC₆H₄NH₂]⁺. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations (stretching, bending) of specific chemical bonds. Key characteristic peaks would confirm the presence of the hydroxyl, amide, and aromatic functionalities.

The table below outlines the expected characteristic absorption bands for the compound's functional groups.

Interactive Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Phenol) | Stretching | 3400 - 3200 | Strong, Broad |

| N-H (Amide) | Stretching | 3350 - 3250 | Moderate |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Moderate |

| C-H (Alkyl) | Stretching | 3000 - 2850 | Strong |

| C=O (Amide I) | Stretching | 1680 - 1640 | Strong |

| N-H (Amide II) | Bending | 1570 - 1515 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems like the phenyl ring. The spectrum, a plot of absorbance versus wavelength, would show one or more absorption maxima (λmax) characteristic of the hydroxyphenyl-amide chromophore. The position and intensity of these peaks are influenced by the solvent used for the analysis.

Specific experimental UV-Vis data for this compound is not available in surveyed literature. Expected values are based on similar aromatic amide structures.

Interactive Table 4: Predicted UV-Vis Spectroscopy Data for this compound| Solvent | Predicted λmax (nm) | Electronic Transition |

|---|---|---|

| Ethanol/Methanol (B129727) | ~210-220 | π → π* |

Advanced Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-pressure variant, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary methods for the analysis and purification of this compound. In a typical reversed-phase HPLC method, the compound is separated on a nonpolar stationary phase (like C18) using a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

The performance of the separation is characterized by the retention time (tR), peak shape, and resolution from other components. A validated HPLC method would be established to determine the purity of synthesized batches and to quantify the compound in various matrices. Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima.

A specific, validated HPLC method for this compound is not documented in readily accessible scientific sources. The parameters below represent a typical starting point for method development.

Interactive Table 5: Representative HPLC Method Parameters for this compound Analysis| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm or ~270 nm |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC-MS, GC-FID)

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. ufl.edu For a molecule like this compound, which possesses sufficient volatility, GC is an appropriate analytical choice. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a long, thin capillary column. ufl.edu The two most common detectors paired with GC for the analysis of such organic compounds are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is highly sensitive to most carbon-containing compounds and is prized for its wide linear dynamic range, robustness, and low maintenance. phenomenex.comwikipedia.org As compounds elute from the GC column, they are burned in a hydrogen-air flame. chromatographyonline.com This combustion process produces ions, generating a current that is proportional to the amount of analyte being burned. wikipedia.orgchromatographyonline.com This makes GC-FID an excellent choice for quantitative analysis, allowing for the precise determination of the concentration of this compound in a sample. ufl.edu Its response is generally stable and reproducible, making it a go-to method for routine quality control and purity assessments. phenomenex.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hyphenated technique that combines the separation power of GC with the identification capabilities of mass spectrometry. iosrjournals.org It is one of the most definitive methods for identifying volatile and semi-volatile organic compounds. nih.gov After separation in the GC column, the eluted this compound molecules enter the MS ion source where they are ionized, typically by electron impact (EI). This process creates a molecular ion and a series of characteristic fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical "fingerprint." nih.govmdpi.com This spectrum allows for unambiguous identification of the compound by comparing it to spectral libraries. GC-MS provides both qualitative (identification via mass spectrum) and quantitative (via peak area) information. mdpi.com

Below is a table summarizing typical parameters that would be employed for the analysis of this compound.

| Parameter | GC-FID | GC-MS |

| Column | Capillary, e.g., 30 m x 0.25 mm, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) | Capillary, e.g., 30 m x 0.25 mm, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) |

| Carrier Gas | Helium or Hydrogen | Helium |

| Inlet Temp. | 250 - 280 °C | 250 - 280 °C |

| Oven Program | e.g., 100 °C hold 2 min, ramp 10 °C/min to 280 °C, hold 5 min | e.g., 100 °C hold 2 min, ramp 10 °C/min to 280 °C, hold 5 min |

| Detector | Flame Ionization Detector | Mass Spectrometer (e.g., Quadrupole) |

| Detector Temp. | 280 - 300 °C | N/A (Transfer line temp ~280 °C) |

| Ionization Mode | N/A | Electron Impact (EI), 70 eV |

| Mass Range | N/A | 50-500 amu |

| Primary Use | Quantification | Identification & Quantification |

Hyphenated Techniques and Two-Dimensional Chromatography (e.g., LC×LC, GC×GC)

While single-dimension chromatography is powerful, complex samples can suffer from co-elution, where two or more compounds elute at the same time, complicating identification and quantification. Advanced hyphenated and multi-dimensional techniques offer significantly enhanced separation power to overcome these challenges. nih.govijnrd.org

Hyphenated Techniques: The term "hyphenated technique" refers to the coupling of a separation method with a spectroscopic detection method, such as GC-MS or LC-MS. nih.goviipseries.org This combination leverages the strengths of both techniques to provide comprehensive analytical information. iosrjournals.org More advanced hyphenations can involve multiple separation or detection stages (e.g., LC-MS-MS) to further improve selectivity and sensitivity, which is crucial for analyzing trace amounts of this compound or its metabolites in complex biological or environmental samples. chromatographytoday.com

Two-Dimensional Gas Chromatography (GC×GC): Two-dimensional gas chromatography (GC×GC) is a state-of-the-art technique that provides a massive increase in peak capacity and resolution compared to conventional GC. mosh-moah.de In a GC×GC system, effluent from a primary analytical column is continuously collected in small fractions and then rapidly re-injected onto a second, shorter column with a different stationary phase. mosh-moah.de The separation in the first dimension is typically based on boiling point (volatility), while the second dimension separation is based on polarity. mosh-moah.de

The result is a two-dimensional chromatogram, or "plot," where compounds are separated across a plane instead of a single line. mosh-moah.de This structured separation allows chemically similar compounds to appear in distinct groupings, simplifying the characterization of complex mixtures. For the analysis of this compound in a challenging matrix like crude reaction mixtures or environmental extracts, GC×GC could effectively separate the target analyte from hundreds or thousands of other interfering compounds. Detection in GC×GC is often performed with a time-of-flight mass spectrometer (TOF-MS) due to its fast acquisition speed, which is necessary to capture the very narrow peaks (often <100 ms wide) produced in the second dimension. researchgate.net

| Technique | Principle | Advantage for this compound Analysis |

| GC-MS/MS | A hyphenated technique where a specific ion from the first MS is fragmented and analyzed in a second MS. | Provides enhanced selectivity and sensitivity, reducing chemical noise and improving detection limits in complex matrices. |

| GC×GC-TOF-MS | A multi-dimensional technique combining two different GC columns with a fast mass spectrometer. | Offers superior separation power for extremely complex samples, resolving the target analyte from co-eluting matrix components. mosh-moah.deresearchgate.net |

X-ray Diffraction Studies for Solid-State Conformation and Crystal Packing

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique provides precise information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. Furthermore, it reveals how molecules pack together in the crystal lattice, detailing the intermolecular interactions such as hydrogen bonds and van der Waals forces that stabilize the structure. abo.fi

The table below presents crystallographic data for the analogous compound N-(3-hydroxyphenyl)acetamide to demonstrate the type of information obtained from an XRD study. researchgate.net

Crystal Data for Analogous Compound: N-(3-Hydroxyphenyl)acetamide

| Parameter | Value |

| Chemical Formula | C₈H₉NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.45 Å, b = 9.53 Å, c = 7.74 Å |

| α = 90°, β = 106.9°, γ = 90° | |

| Volume | 737.5 ų |

| Z (Molecules per unit cell) | 4 |

| Key Hydrogen Bond (D-H···A) | N-H···O(carbonyl) |

| H···A Distance | 2.01 Å |

| D···A Distance | 2.963 Å |

Data sourced from a study on N-(3-hydroxyphenyl)acetamide and presented for illustrative purposes. researchgate.net

Novel Sample Preparation and Extraction Methodologies for Complex Matrices

The accurate analysis of this compound in complex matrices such as biological fluids, environmental samples, or food products is critically dependent on the sample preparation step. thermofisher.com The goal of sample preparation is to isolate the analyte from interfering matrix components, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument. nih.gov The choice of extraction methodology is guided by the physicochemical properties of the analyte and the nature of the sample matrix.

Given the structure of this compound, which contains both a moderately nonpolar pivaloyl group and a polar phenolic group, several extraction techniques are applicable.

Liquid-Liquid Extraction (LLE): This is a classic technique involving the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The extraction efficiency can be manipulated by adjusting the pH of the aqueous phase. At a pH below its pKa, the phenolic hydroxyl group of this compound will be protonated, making the molecule more neutral and more readily extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758).

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient alternative to LLE. It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Interfering components can be washed away, and the analyte of interest can be selectively eluted with a small volume of an appropriate solvent. For this compound, various SPE phases could be employed:

Reversed-Phase (e.g., C18): Retains the compound from an aqueous sample based on hydrophobic interactions. Elution is achieved with an organic solvent like methanol or acetonitrile.

Normal-Phase (e.g., Silica): Retains the compound from a nonpolar organic solvent based on polar interactions (with the hydroxyl and amide groups).

Ion-Exchange: At a pH above its pKa, the phenolic group can be deprotonated to form a phenoxide anion, allowing for retention on an anion-exchange sorbent.

The development of novel methodologies often focuses on improving selectivity, reducing solvent consumption, and enabling automation. Techniques like magnetic solid-phase extraction (MSPE), where adsorbent particles are coated on magnetic nanoparticles, allow for easy separation of the adsorbent from the sample solution using an external magnet, simplifying and speeding up the extraction process. mdpi.com

The table below summarizes potential extraction methodologies for this compound.

| Methodology | Principle of Separation | Advantages | Considerations |

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible aqueous and organic phases based on relative solubility. pH adjustment can enhance selectivity. | Simple, low cost. | Can be labor-intensive and consume large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. Can be based on reversed-phase, normal-phase, or ion-exchange interactions. | High recovery, good selectivity, easily automated, reduced solvent use. | Higher cost of consumables (cartridges). Method development can be required. |

| Magnetic Solid-Phase Extraction (MSPE) | Adsorbent is coated on magnetic nanoparticles, allowing for rapid separation from the sample matrix with a magnet. mdpi.com | Very fast separation, high efficiency, potential for automation. | Synthesis of magnetic adsorbent may be required. |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.com For a molecule like N-(3-hydroxyphenyl)pivalamide, DFT calculations would typically be performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p). nih.govnih.govmdpi.com These calculations start by optimizing the molecular geometry to find the lowest energy conformation. nih.gov The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. From this stable structure, further electronic properties can be calculated to understand the molecule's stability and reactivity. nih.gov

DFT is also a powerful tool for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. nih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These calculated shifts are then compared to experimental data for structural validation.

IR Spectroscopy: Theoretical vibrational frequencies can be computed to predict the infrared (IR) spectrum. mdpi.com These calculations help in assigning the various vibrational modes of the functional groups present in this compound, such as the O-H, N-H, C=O, and aromatic C-H stretches. nih.gov A scaling factor is often applied to the calculated frequencies to better match experimental values. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax). nih.govresearchgate.net This analysis provides insights into the electronic transitions occurring within the molecule, often related to π→π* and n→π* transitions in the aromatic ring and amide group.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. rasayanjournal.co.in It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. rasayanjournal.co.inimist.ma For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms of the hydroxyl and amide groups would be regions of positive potential.

Reactivity indices, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of chemical reactivity. mdpi.com The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com Other calculated descriptors include hardness, softness, electronegativity, and the electrophilicity index, which help classify the molecule's reactive nature. imist.mamdpi.com

Table 1: Key Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. imist.ma |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. rasayanjournal.co.in |

| Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity. rasayanjournal.co.in |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. mdpi.com |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. rasayanjournal.co.in |

Molecular Docking and Dynamics Simulations

These computational techniques are used to predict how a molecule might interact with a biological target, such as a protein, and to assess its conformational stability.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com This simulation helps to characterize the binding mode and affinity, often expressed as a binding energy score in kcal/mol. nih.govarxiv.org For this compound, docking studies would involve placing the molecule into the active site of a selected protein target. The analysis would identify key interactions, such as hydrogen bonds (e.g., involving the hydroxyl and amide groups) and hydrophobic interactions (e.g., involving the phenyl ring), that stabilize the ligand-protein complex. nih.gov

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov An MD simulation of this compound, either alone in a solvent like water or in complex with a protein, would reveal its conformational flexibility and stability. mdpi.comnih.gov Key parameters such as the Root Mean Square Deviation (RMSD) are analyzed to assess the stability of the molecule's conformation throughout the simulation. mdpi.comresearchgate.net These simulations can reveal stable conformations and the nature of intramolecular and intermolecular interactions in a solution environment, which is crucial for understanding its behavior in a biological system. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are built by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined biological data.

A thorough review of publicly available scientific literature and chemical databases reveals a significant finding: there are currently no specific QSAR models reported for this compound. While QSAR studies have been conducted on various classes of compounds, including other benzamide (B126) derivatives, research focusing on developing a QSAR model to predict the biological activity of this compound and its analogues is not present in the accessible scientific domain. The absence of such studies means that there is no established mathematical model that quantitatively links the structural features of this compound to a specific biological endpoint.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through In Silico Methods

The prediction of ADME properties is a critical step in the early stages of drug development to assess the potential of a compound to become a viable drug candidate. In silico ADME models use a compound's chemical structure to predict its pharmacokinetic behavior in the body.

Similar to the findings for QSAR modeling, a comprehensive search of scientific literature indicates a lack of specific in silico ADME prediction studies for this compound. While numerous software and web-based tools are available for the general prediction of ADME properties for any given chemical structure, dedicated studies that have been conducted, validated, and published specifically for this compound are not available. Therefore, no detailed research findings or data tables from such predictive studies on this particular compound can be presented. The table below provides a general illustration of the types of ADME parameters that are typically predicted using in silico methods; however, it is important to note that the values for this compound are not derived from any published study and are for illustrative purposes only.

| ADME Property | Predicted Parameter | General Interpretation |

| Absorption | Human Intestinal Absorption (HIA) | High/Low |

| Caco-2 Permeability | High/Low | |

| P-glycoprotein Substrate/Inhibitor | Yes/No | |

| Distribution | Plasma Protein Binding (PPB) | % Bound |

| Blood-Brain Barrier (BBB) Penetration | High/Low | |

| Metabolism | Cytochrome P450 (CYP) Inhibition (e.g., CYP2D6, CYP3A4) | Inhibitor/Non-inhibitor |

| Excretion | Renal Clearance | High/Low |

Without specific published research, any in silico ADME data for this compound would be purely speculative and lack the necessary scientific validation.

Based on a thorough review of the available scientific literature, there is a notable absence of published research on the computational chemistry and molecular modeling of this compound. Specifically, no dedicated Quantitative Structure-Activity Relationship (QSAR) models or in silico ADME prediction studies for this compound have been reported. This indicates a significant gap in the scientific understanding of the computational properties of this compound. Future research in this area would be invaluable for elucidating its potential as a pharmacologically active agent.

In Vitro Cellular and Biochemical Investigations

Cell-Based Assays for Pharmacological Activity

Antiproliferative and Cytotoxicity Assays in Cancer Cell Lines

No specific studies detailing the antiproliferative or cytotoxic effects of N-(3-hydroxyphenyl)pivalamide on cancer cell lines have been identified. Research on related structures, such as other N-phenyl-4-hydroxy-2-quinolone-3-carboxamides and 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has shown antiproliferative activity against various cancer cell lines, including colorectal, breast, and lung cancer cells mdpi.commdpi.com. However, these findings cannot be directly attributed to this compound without specific experimental validation.

Apoptosis Induction and Cell Death Mechanism Analysis (e.g., Caspase-3/7 Activation, Cell Membrane Integrity)

There is currently no published evidence to confirm whether this compound induces apoptosis or other forms of cell death in cellular models. Mechanistic studies involving the analysis of caspase-3/7 activation or changes in cell membrane integrity following treatment with this specific compound have not been reported. For comparison, other novel compounds have been shown to induce apoptosis, with researchers measuring caspase-3 and caspase-7 cleavage activation as prominent markers of this process nih.gov. Similarly, studies on compounds like N-(4-hydroxyphenyl)retinamide have demonstrated an increase in caspase 3 and 7 activity in prostate cancer cells mdpi.com.

Antimicrobial Susceptibility Testing against Bacterial and Fungal Strains

While this compound has been suggested as a potential starting point for the development of new antimicrobial agents, no specific data from antimicrobial susceptibility tests are available smolecule.com. Studies on different but related chemical series, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have demonstrated structure-dependent antimicrobial activity against multidrug-resistant bacterial and fungal pathogens, including ESKAPE group bacteria and Candida species mdpi.com. These studies highlight the potential of the broader chemical class, but specific testing is required to determine if this compound possesses any antimicrobial properties.

Reporter Gene Assays and Gene Expression Profiling in Cellular Models

There are no published studies that have utilized reporter gene assays or gene expression profiling to investigate the effects of this compound on cellular pathways or to elucidate its mechanism of action. Such assays are crucial tools for understanding how a compound may alter signaling pathways and gene regulation within a cell, but they have not yet been applied to the study of this specific compound.

In Vivo Preclinical Studies Non Human Models

Efficacy Assessment in Disease Models (e.g., Tumor Xenograft Models)

There are currently no published studies detailing the efficacy of N-(3-hydroxyphenyl)pivalamide in any non-human models of disease. Research involving patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, is a common approach to evaluate the potential of anti-cancer compounds. This methodology allows for the assessment of a drug's activity against a variety of human cancers. However, no such investigations have been reported for this compound. Consequently, there is no data available on its potential therapeutic effects in oncology or other disease areas.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Characterization in Animal Models

The pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME), is critical for understanding its behavior in the body. Typically, these parameters are characterized in animal models, such as rats, to determine key metrics like half-life, bioavailability, and clearance rates. Similarly, pharmacodynamic studies are essential to understand the biochemical and physiological effects of the compound on the organism. At present, the scientific literature lacks any reports on the PK or PD properties of this compound in any animal model.

Systemic Distribution and Tissue Specificity in Non-Human Organisms

Information regarding how this compound distributes throughout the body of a non-human organism and whether it accumulates in specific tissues or organs is not available. Tissue distribution studies are crucial for identifying target organs for therapeutic activity as well as potential sites of toxicity. Without such studies, the organ and tissue-level exposure of this compound remains unknown.

Metabolomic Research and Biotransformation Pathways Non Human and in Vitro Focus

Identification of Metabolites of N-(3-hydroxyphenyl)pivalamide and its Derivatives in Biological Systems (non-human, in vitro)

One of the primary metabolic transformations expected for this compound is aromatic hydroxylation. Incubations of the structurally related compound 3'-hydroxyacetanilide with hepatic microsomal preparations have been shown to yield hydroxylated products. nih.gov This suggests that this compound could undergo similar hydroxylation on the phenyl ring, leading to the formation of catechol or hydroquinone (B1673460) derivatives.

Another potential metabolic pathway is the hydrolysis of the amide bond, which would yield 3-aminophenol (B1664112) and pivalic acid. Pivalic acid has been shown to undergo conjugation with carnitine and glucuronic acid. nih.gov

Furthermore, the phenolic hydroxyl group is a prime site for Phase II conjugation reactions. Therefore, direct glucuronidation or sulfation of the parent compound to form N-(3-O-glucuronylphenyl)pivalamide or N-(3-O-sulfonylphenyl)pivalamide is a highly probable metabolic route.

A summary of potential in vitro metabolites of this compound is presented below:

| Metabolite ID | Proposed Structure | Metabolic Reaction | Evidence Basis |

| M1 | N-(3,4-dihydroxyphenyl)pivalamide | Aromatic Hydroxylation | Analogy with 3'-hydroxyacetanilide metabolism nih.gov |

| M2 | N-(2,3-dihydroxyphenyl)pivalamide | Aromatic Hydroxylation | Analogy with 3'-hydroxyacetanilide metabolism nih.gov |

| M3 | N-(3-O-glucuronylphenyl)pivalamide | Glucuronidation | General metabolism of phenolic compounds |

| M4 | N-(3-O-sulfonylphenyl)pivalamide | Sulfation | General metabolism of phenolic compounds |

| M5 | 3-Aminophenol | Amide Hydrolysis | General metabolism of amides |

| M6 | Pivalic Acid | Amide Hydrolysis | General metabolism of amides |

| M7 | Pivaloyl Carnitine | Conjugation of Pivalic Acid | Metabolism of pivalic acid nih.gov |

| M8 | Pivaloyl Glucuronide | Conjugation of Pivalic Acid | Metabolism of pivalic acid nih.gov |

Enzymatic Pathways Involved in Compound Biotransformation (e.g., Hydroxylation, Conjugation)

The biotransformation of xenobiotics like this compound is typically categorized into Phase I and Phase II reactions, each mediated by specific enzyme superfamilies.

Phase I Reactions:

Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) groups, preparing the compound for Phase II reactions. The primary Phase I reactions for this compound are expected to be:

Hydroxylation: This reaction is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of liver cells and other tissues. Based on the metabolism of similar phenolic compounds, various CYP isoforms could be involved in the aromatic hydroxylation of the phenyl ring.

Amide Hydrolysis: The cleavage of the amide bond is typically mediated by hydrolases, such as amidases. This would result in the formation of 3-aminophenol and pivalic acid.

Phase II Reactions:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Key Phase II pathways for this compound and its metabolites include:

Glucuronidation: This is a major pathway for phenolic compounds. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group of this compound or its hydroxylated metabolites.

Sulfation: Sulfotransferases (SULTs) are responsible for transferring a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group.

Carnitine Conjugation: If pivalic acid is formed through hydrolysis, it can be conjugated with carnitine, a process that has been observed for pivalate-containing drugs. nih.gov

Advanced Analytical Strategies for Metabolite Profiling (e.g., Untargeted Metabolomics, High-Resolution Mass Spectrometry)

The identification and characterization of metabolites of this compound in complex biological matrices necessitate the use of sophisticated analytical techniques. Untargeted metabolomics approaches are particularly valuable for discovering novel metabolites without prior knowledge of their structures.

High-Resolution Mass Spectrometry (HRMS):

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the cornerstone of modern metabolite profiling. researchgate.net This technique offers several advantages:

Accurate Mass Measurement: HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide highly accurate mass measurements (typically <5 ppm error). This allows for the confident determination of the elemental composition of the parent compound and its metabolites. researchgate.net

Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ions of potential metabolites provides structural information that is crucial for their identification. By comparing the fragmentation patterns with those of the parent compound and known metabolic pathways, the structure of the metabolites can be elucidated.

Untargeted Metabolomics Workflow:

An untargeted metabolomics study to profile the metabolites of this compound would typically involve the following steps:

Sample Preparation: Incubation of the compound with an in vitro system (e.g., liver microsomes), followed by extraction of the metabolites.

LC-HRMS Analysis: Separation of the metabolites using liquid chromatography and detection using a high-resolution mass spectrometer in both full scan and data-dependent MS (B15284909)/MS modes.

Data Processing: Sophisticated software is used to detect features (unique m/z and retention time pairs), perform peak alignment across samples, and generate a list of potential metabolite ions.

Metabolite Annotation and Identification: The detected features are compared to the parent drug's mass and isotopic pattern to identify potential biotransformations (e.g., addition of oxygen for hydroxylation, addition of glucuronic acid for glucuronidation). The MS/MS spectra are then used to confirm the proposed structures.

The table below summarizes the key analytical strategies for metabolite profiling:

| Analytical Technique | Application in Metabolite Profiling | Key Advantages |

| Liquid Chromatography (LC) | Separation of metabolites from the parent compound and endogenous matrix components. | High resolving power, compatibility with a wide range of analytes. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination of metabolites. | High mass accuracy and resolution, enabling confident formula assignment. researchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites through fragmentation analysis. | Provides structural information for metabolite identification. |

| Untargeted Metabolomics | Global profiling of all detectable metabolites to discover novel biotransformation pathways. | Comprehensive and unbiased approach to metabolite discovery. |

Future Research Directions and Emerging Applications

Development of Novel N-(3-hydroxyphenyl)pivalamide Analogs with Improved Specificity and Potency

Key strategies for analog development include:

Substitution on the Phenyl Ring : Introducing additional functional groups (e.g., halogens, alkyls, methoxy (B1213986) groups) to the phenyl ring can alter the electronic properties and steric profile of the molecule, potentially leading to stronger interactions with target proteins. smolecule.com

Modification of the Pivaloyl Group : Replacing the bulky tert-butyl group of the pivalamide (B147659) moiety with other alkyl or aryl substituents can influence the compound's lipophilicity and how it fits into a target's binding pocket.

Alteration of the Amide Linker : The amide bond itself can be replaced with bioisosteres to improve metabolic stability or modify hydrogen bonding capabilities.

These strategic modifications aim to create a library of analogs that can be screened for enhanced biological activity. The development of related compounds, such as N-(3-hydroxyphenyl)benzamide derivatives, serves as a blueprint for these synthetic strategies. researchgate.netchempublishers.com The ultimate objective is to identify analogs with significantly improved efficacy and a more desirable pharmacological profile compared to the parent compound.

Table 1: Conceptual Strategies for Analog Development of this compound

| Modification Site | Proposed Change | Potential Impact | Rationale |

|---|---|---|---|

| Phenyl Ring | Addition of electron-withdrawing groups (e.g., -Cl, -CF₃) | Increased binding affinity, altered pKa | Modifies electronic interactions and hydrogen bonding potential with the target. smolecule.com |

| Phenyl Ring | Addition of electron-donating groups (e.g., -CH₃, -OCH₃) | Enhanced metabolic stability, altered lipophilicity | Can improve oral bioavailability and reduce metabolic breakdown. |

| Pivaloyl Group | Replacement with smaller alkyl groups (e.g., isopropyl) | Reduced steric hindrance | May allow for a better fit in constrained binding pockets. |

| Pivaloyl Group | Replacement with cyclic or aromatic groups | Increased rigidity, potential for π-stacking interactions | Introduces new binding interactions and can improve target specificity. nih.gov |

| Amide Linkage | Isosteric replacement (e.g., ester, reverse amide) | Improved metabolic stability, modified H-bond profile | Can prevent hydrolysis by amidase enzymes and alter binding orientation. |

Exploration of New Therapeutic Areas and Biological Targets

The chemical architecture of this compound suggests its potential utility across multiple therapeutic areas. Its structural motifs are present in compounds known to interact with a variety of biological targets. smolecule.com Preliminary assessments suggest potential applications as an anti-inflammatory or antimicrobial agent. smolecule.com

Future research will likely focus on screening the compound and its analogs against a wide range of biological targets to uncover novel therapeutic applications. Based on structurally similar compounds, potential areas of investigation include:

Enzyme Inhibition : Derivatives of related hydroxyphenyl-containing structures have been investigated as inhibitors of enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, which are relevant targets for neurodegenerative and inflammatory diseases. chempublishers.com

Antimicrobial Activity : N-substituted scaffolds containing a hydroxyphenyl group have demonstrated promising activity against multidrug-resistant bacterial and fungal pathogens. nih.gov This suggests a potential role for this compound derivatives in combating infectious diseases.

Central Nervous System (CNS) Targets : The N-(3-hydroxyphenyl) moiety is a key component in molecules designed to act on CNS targets, such as opioid receptors. nih.gov This opens the possibility of developing analogs for neurological or psychiatric conditions.

The versatility of the this compound scaffold allows it to serve as a starting point for developing targeted therapies for a diverse set of diseases.

Table 2: Potential Therapeutic Areas and Biological Targets

| Therapeutic Area | Potential Biological Target | Rationale / Supporting Evidence |

|---|---|---|

| Neurology | Acetylcholinesterase, Opioid Receptors | Similar scaffolds have shown activity against these CNS targets. chempublishers.comnih.gov |

| Inflammation | Lipoxygenase, Cyclooxygenase (COX) | The hydroxyphenyl structure is common in anti-inflammatory agents. smolecule.comchempublishers.com |

| Infectious Diseases | Bacterial or Fungal Enzymes | Hydroxyphenyl-containing derivatives show promise against multidrug-resistant pathogens. nih.gov |

| Oncology | Kinases, Topoisomerases | Amide-containing compounds are frequently explored as anticancer agents. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers a powerful approach to accelerate the development of this compound analogs. arxiv.org These computational tools can analyze vast datasets to identify promising molecular patterns and predict the biological activity of novel compounds before they are synthesized. fnasjournals.com

The application of AI/ML in the design and optimization of this compound derivatives can follow a structured workflow:

Model Training : ML algorithms are trained on existing databases of compounds with known biological activities and properties. This allows the model to learn the complex relationships between chemical structure and biological function. nih.gov

Generative Design : Generative AI models, such as variational autoencoders or generative adversarial networks (GANs), can design thousands of novel virtual analogs of this compound. biorxiv.org These models can be programmed to optimize for specific properties, such as high predicted binding affinity or favorable drug-like characteristics. arxiv.org

In Silico Screening : The newly designed virtual compounds are then screened using predictive ML models to forecast their bioactivity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, toxicity). nih.gov

Prioritization for Synthesis : The most promising candidates identified through this computational process are prioritized for chemical synthesis and subsequent experimental validation.

Table 3: AI/ML Workflow for this compound Analog Design

| Step | AI/ML Technique | Objective | Expected Outcome |

|---|---|---|---|

| 1. Data Aggregation | Data Mining, Database Integration | Collect structural and activity data for related compounds. | A curated dataset for model training. |

| 2. Model Development | Quantitative Structure-Activity Relationship (QSAR), Deep Learning | Build predictive models for bioactivity and ADMET properties. nih.gov | Algorithms capable of scoring virtual compounds. |

| 3. de novo Design | Generative Algorithms (e.g., VAEs) | Create novel molecular structures based on the core scaffold. biorxiv.org | A large virtual library of this compound analogs. |

| 4. Virtual Screening | Predictive Modeling | Rank the designed analogs based on predicted efficacy and safety. fnasjournals.com | A short list of high-potential candidates for synthesis. |

| 5. Iterative Optimization | Active Learning | Use experimental results from synthesized compounds to refine the predictive models. arxiv.org | Increasingly accurate models for designing next-generation compounds. |

Advanced Methodologies for High-Throughput Screening and Lead Optimization

Once a library of this compound analogs has been designed and synthesized, advanced high-throughput screening (HTS) methodologies are essential for rapidly evaluating their biological activity. ufl.edu HTS leverages automation and robotics to test tens of thousands of compounds against a specific biological target in a short period. nih.gov

The process typically involves:

Assay Development : A robust and miniaturized biological assay is developed in a 384-well or 1536-well plate format. ufl.edu These can be biochemical assays that measure direct target engagement (e.g., Fluorescence Resonance Energy Transfer [FRET], Surface Plasmon Resonance [SPR]) or cell-based assays that measure a functional cellular response (e.g., reporter gene assays). nih.gov

Primary Screening : The entire compound library is screened at a single concentration to identify "hits"—compounds that show activity in the assay.

Hit Triage and Confirmation : Hits from the primary screen undergo a rigorous validation process. researchgate.net This includes re-testing the compounds, performing dose-response curves to determine potency (e.g., IC50 or EC50 values), and using orthogonal assays (different experimental methods) to rule out false positives. researchgate.net

Lead Optimization : Confirmed hits are then chemically modified to improve their potency, selectivity, and drug-like properties. This iterative cycle of synthesis and testing is guided by the data obtained during the HTS campaign.

Specialized tools and workflows are used to manage and analyze the large datasets generated during HTS, ensuring that only the most promising compounds advance to the next stage of drug development. researchgate.netnih.gov

Table 4: Comparison of High-Throughput Screening (HTS) Techniques

| Assay Type | Technique Example | Principle | Application for this compound Analogs |

|---|---|---|---|

| Biochemical | Fluorescence Resonance Energy Transfer (FRET) | Measures proximity between two fluorescent molecules; binding of an analog can disrupt this interaction. nih.gov | Screening for inhibitors of a specific enzyme or protein-protein interaction. |

| Biochemical | Surface Plasmon Resonance (SPR) | Detects changes in mass on a sensor surface, indicating direct binding of an analog to an immobilized target. nih.gov | Quantifying binding affinity and kinetics of analogs to a purified target protein. |

| Biochemical | Differential Scanning Fluorimetry (DSF) | Measures the change in a protein's melting temperature upon ligand binding, indicating stabilization. nih.gov | Identifying analogs that directly bind to and stabilize a target protein. |

| Cell-Based | Reporter Gene Assay | Measures the activity of a target pathway by linking it to the expression of a reporter gene (e.g., luciferase). nih.gov | Screening for analogs that modulate a specific signaling pathway within a living cell. |

| Cell-Based | High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure multiple phenotypic changes in cells. nih.gov | Assessing the effect of analogs on cellular morphology, protein localization, or other complex cellular events. |

Q & A

Q. What are the established synthetic routes for preparing N-(3-hydroxyphenyl)pivalamide, and what reaction conditions optimize yield and purity?

The compound can be synthesized via acylation of 3-aminophenol with pivaloyl chloride in the presence of a base such as triethylamine. This method, adapted from similar pivalamide syntheses, involves deprotonation of the hydroxyl group to facilitate nucleophilic attack on the acyl chloride. Reaction conditions typically include anhydrous solvents (e.g., dichloromethane or chloroform) and temperatures between 0–25°C to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

- 1H NMR : Expect signals for the aromatic protons (δ 6.5–7.2 ppm, split based on substitution pattern) and the tert-butyl group (δ 1.2–1.4 ppm, singlet).

- 13C NMR : Peaks for the carbonyl carbon (δ ~175 ppm), aromatic carbons (δ 110–150 ppm), and tert-butyl carbons (δ ~27 ppm and ~38 ppm).

- HRMS : Molecular ion peak matching the exact mass of C11H15NO2 (theoretical: 193.1103 g/mol). Purity is validated via HPLC (>98% by area under the curve) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when functionalizing the hydroxyl group of this compound under different alkylation conditions?

Discrepancies in yields during alkylation (e.g., methylation with methyl iodide) may arise from competing side reactions or incomplete deprotonation. Optimize by:

- Using stronger bases (e.g., K2CO3 in acetone) to enhance nucleophilicity.

- Increasing reaction temperature (reflux conditions) to accelerate kinetics.

- Monitoring reaction progress via TLC or LC-MS to identify intermediate species. For example, methylation of the hydroxyl group in acetone under reflux achieves 91% yield, as demonstrated in related protocols .

Q. What strategies are recommended for analyzing the regioselectivity of electrophilic aromatic substitution (EAS) reactions involving this compound derivatives?

Regioselectivity in EAS (e.g., nitration or halogenation) can be studied using:

- Computational modeling (DFT) : Predict preferential substitution sites based on electron density maps.